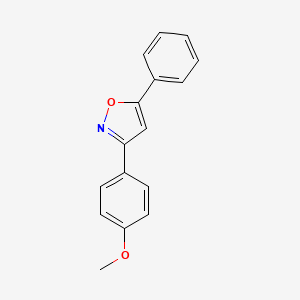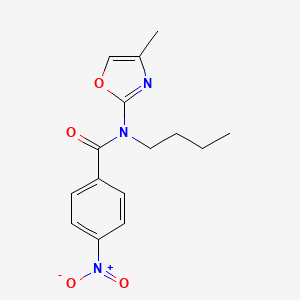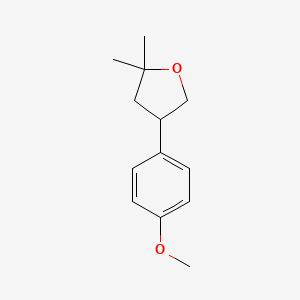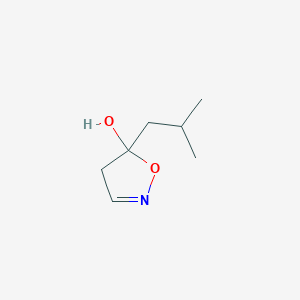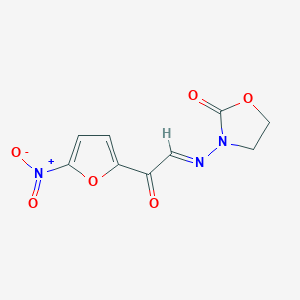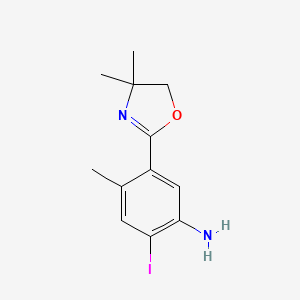
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline is a complex organic compound that features an oxazole ring, an iodine atom, and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the iodine and methylaniline groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the iodine atom.
Scientific Research Applications
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of probes for biological imaging.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The oxazole ring and iodine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound shares the oxazole ring but lacks the iodine and methylaniline groups.
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar structure but with different positioning of functional groups.
Uniqueness
5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline is unique due to the combination of the oxazole ring, iodine atom, and methylaniline group. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
782499-20-1 |
|---|---|
Molecular Formula |
C12H15IN2O |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-iodo-4-methylaniline |
InChI |
InChI=1S/C12H15IN2O/c1-7-4-9(13)10(14)5-8(7)11-15-12(2,3)6-16-11/h4-5H,6,14H2,1-3H3 |
InChI Key |
SBKDFHYRXXVGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


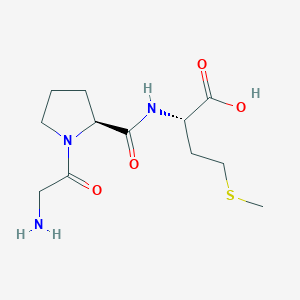
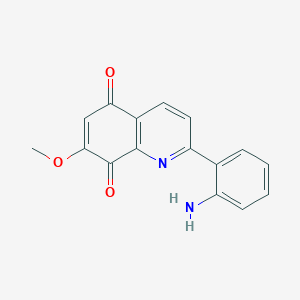
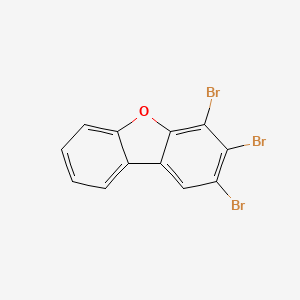
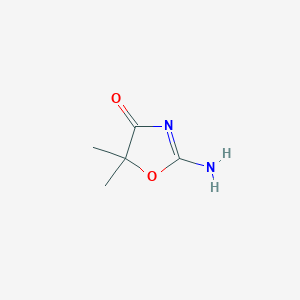
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
